molecular formula C4H9NO2 B1594456 Methyl ethylcarbamate CAS No. 6135-31-5

Methyl ethylcarbamate

Cat. No.: B1594456
CAS No.: 6135-31-5
M. Wt: 103.12 g/mol
InChI Key: AEARPZNULDFPNQ-UHFFFAOYSA-N
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Description

It is an ester of carbamic acid and appears as a white solid . This compound is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl-Carbamic Acid Methyl Ester can be synthesized through the esterification of carbamic acid with ethanol and methanol. The reaction typically involves heating the reactants in the presence of a mineral acid catalyst, such as sulfuric acid . The reaction is reversible and produces water as a byproduct .

Industrial Production Methods: In industrial settings, the compound is often produced using a Dean-Stark apparatus to continuously remove water, driving the reaction to completion . This method ensures a higher yield of the ester.

Chemical Reactions Analysis

Types of Reactions: Ethyl-Carbamic Acid Methyl Ester undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution .

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

  • Ethyl N-methylcarbamate
  • Methylurethane
  • N-Methylurethan
  • Methylcarbamic acid, ethyl ester

Comparison: Ethyl-Carbamic Acid Methyl Ester is unique due to its specific ester linkage and the presence of both ethyl and methyl groups. This combination imparts distinct chemical properties, making it more versatile in certain applications compared to its analogs .

Properties

IUPAC Name

methyl N-ethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-3-5-4(6)7-2/h3H2,1-2H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEARPZNULDFPNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80210261
Record name Carbamic acid, ethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6135-31-5
Record name Methyl ethylcarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006135315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, ethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL ETHYLCARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RA2E9801WV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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